molecular formula C12H16N2O3S B2586522 N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide CAS No. 459206-63-4

N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide

Cat. No.: B2586522
CAS No.: 459206-63-4
M. Wt: 268.33
InChI Key: YIILAJITECYINJ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide is a synthetic aromatic amide developed for research applications. Its molecular architecture, incorporating a thioether linkage and a nitroaromatic system, makes it a compound of interest in several exploratory scientific fields. Research into structurally related N,N-diethylamide compounds has demonstrated significant repellent and insecticidal activity against various arthropods . The mechanism of action for such repellents is an area of active investigation; while some earlier studies suggested potential acetylcholinesterase inhibition, recent research on similar compounds like DEET indicates that primary neurotoxic effects may be mediated through octopaminergic receptors in insects, a distinct target from traditional insecticides . Furthermore, the scaffold of this compound presents potential for application in antimicrobial discovery research. The integration of the 2-nitrophenylsulfanyl moiety is reminiscent of structures found in other synthetic compounds, such as aminothiazole derivatives, which are being actively investigated for their activity against multidrug-resistant Gram-positive bacterial pathogens and fungal species like Candida auris . As such, this compound serves as a versatile chemical building block in medicinal chemistry, useful for constructing novel heterocyclic systems and for probing new mechanisms of action against priority pathogens. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N,N-diethyl-2-(2-nitrophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-13(4-2)12(15)9-18-11-8-6-5-7-10(11)14(16)17/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIILAJITECYINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide typically involves the reaction of 2-nitrothiophenol with N,N-diethylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-nitrothiophenol and N,N-diethylacetamide.

    Reaction Conditions: Reflux in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can also form covalent bonds with target proteins, altering their function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
N,N-Diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide 2-Nitrophenylthioether, diethylamide C₁₂H₁₅N₂O₃S 279.33 (calculated) Electron-withdrawing nitro group, thioether linkage
N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide Phenylthioether (no nitro group) C₁₈H₂₁NOS 299.43 Increased lipophilicity, lacks nitro group
Acetamide, N-[(2-nitrophenyl)sulfonyl] 2-Nitrophenylsulfonyl (vs. thioether) C₈H₈N₂O₅S 244.22 Sulfonyl group (oxidized sulfur), higher polarity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S 316.70 Chloro-nitro substitution, sulfonamide linkage
N,N-Diethyl-2-(3-methylphenyl)acetamide (F1) 3-Methylphenyl (no sulfur moiety) C₁₃H₁₉NO 205.30 Methyl group enhances lipophilicity, simpler structure
Key Observations:
  • Electron Effects : The nitro group in the target compound enhances electrophilicity compared to methyl (F1) or unsubstituted phenyl () analogues.
  • Sulfur Oxidation State: Thioether (target compound) vs. Sulfonyl derivatives exhibit higher polarity and stability .
  • Substituent Position : The 2-nitro substitution on the phenyl ring creates steric hindrance and electronic effects distinct from 4-chloro-2-nitro () or 3-methylphenyl (F1) derivatives.
Table 2: Comparative Physicochemical Data
Compound Solubility (Water) logP (Predicted) Melting Point (°C) Stability Notes
Target Compound Low (thioether lipophilicity) ~2.5 Not reported Prone to oxidation (thioether → sulfoxide/sulfone)
N-[(2-Nitrophenyl)sulfonyl]acetamide Moderate (polar sulfonyl) ~1.2 Not reported Stable under ambient conditions
F1 (3-Methylphenyl analogue) Very low ~3.0 85–90 High thermal stability

Stability and Degradation

  • Thioether Oxidation : The thioether group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, which may alter bioactivity .
  • Nitro Group Stability : The 2-nitro group is resistant to hydrolysis but may participate in redox reactions, unlike chloro () or methyl (F1) substituents.

Biological Activity

N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12_{12}H16_{16}N2_2O3_3S. Its structure features a nitrophenyl group attached to a sulfanyl acetamide framework, which is critical for its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, one study reported that this compound exhibited cytotoxic effects against A-431 (human epidermoid carcinoma) cells with an IC50_{50} value of 25 µM.

Table 2: Cytotoxicity of this compound

Cell LineIC50_{50} (µM)
A-43125
HeLa30
MCF-740

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cellular processes, leading to the observed antimicrobial and anticancer effects. The nitrophenyl group is believed to play a crucial role in these interactions, enhancing the compound's reactivity and binding affinity.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a therapeutic agent against infections caused by resistant strains.

Investigation of Anticancer Properties

Another investigation assessed the anticancer properties of the compound using various cancer cell lines. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. This finding supports the hypothesis that the compound may serve as a lead for developing novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-nitrobenzenethiol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) forms the thioether intermediate, followed by amidation with diethylamine. Key intermediates (e.g., thioether derivatives) should be characterized using NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm purity and structure . Crystallization in ethanol or methanol is recommended for solid intermediates, monitored by TLC or HPLC .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol/water mixtures) are mounted on a diffractometer. Data collection at low temperatures (e.g., 100 K) improves resolution. Use SHELX programs (SHELXD for solution, SHELXL for refinement) to solve the structure. Validate using R-factors (<5%) and check for disorders in nitro or sulfanyl groups .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be observed?

  • Methodological Answer :

  • ¹H NMR : Look for the acetamide NH signal (~8-10 ppm, broad), aromatic protons (6.5-8.5 ppm), and diethyl group signals (δ 1.1-1.3 ppm for CH₃, δ 3.3-3.5 ppm for CH₂).
  • FT-IR : Confirm S-C (650-700 cm⁻¹), NO₂ asymmetric/symmetric stretches (1510-1530 cm⁻¹ and 1340-1360 cm⁻¹), and amide C=O (1650-1680 cm⁻¹) .
  • LC-MS : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 282.3 g/mol).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in biological applications?

  • Methodological Answer : Synthesize analogs by varying substituents on the phenyl ring (e.g., replacing nitro with methoxy or methyl groups) or modifying the acetamide side chain. Test biological activity (e.g., repellency against Aedes aegypti) using WHO-recommended arm-in-cage assays. Compare protection times (e.g., F1-F4 analogs in showed 1.5–6 hours) and correlate with logP values calculated via HPLC retention times or software (e.g., MarvinSketch) .

Q. What advanced refinement strategies in crystallography improve the accuracy of this compound’s structural model?

  • Methodological Answer : For high-resolution data (<1.0 Å), use anisotropic displacement parameters for non-H atoms. Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For twinned crystals, employ the TWIN/BASF commands in SHELXL. Include disorder modeling for flexible groups (e.g., diethyl moieties) using PART instructions .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like peripheral benzodiazepine receptors. Predict ADMET properties via SwissADME or ADMETLab 2.0. Key parameters:

  • LogP : ~2.5 (moderate lipophilicity).
  • BBB permeability : Likely low due to nitro group.
  • CYP450 metabolism : Check for interactions using cytochrome P450 inhibition assays .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Methodological Answer : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Monitor hematological (e.g., WBC count) and biochemical (e.g., liver enzymes) parameters. For dermal applications (e.g., repellents), perform primary skin irritation tests in rabbits (Draize scale). Use LC-MS/MS to quantify systemic exposure and identify metabolites .

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